molecular formula C21H27N5O2S B13832896 Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester CAS No. 38911-93-2

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester

Cat. No.: B13832896
CAS No.: 38911-93-2
M. Wt: 413.5 g/mol
InChI Key: IKNYOWQZWWLSMZ-UHFFFAOYSA-N
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Description

The compound Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a thioether-linked benzimidazole-ethyl chain at position 5, and an ethyl ester moiety. This structure combines three pharmacologically significant motifs:

  • 1,2,4-Triazole: Known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
  • Benzimidazole: A privileged scaffold in drug design, often associated with antiparasitic and anticancer properties .

The synthesis of such compounds typically involves alkylation or nucleophilic substitution reactions. For example, similar esters are synthesized by refluxing triazole intermediates with ethyl chloroacetate or bromoacetate in the presence of a base (e.g., K₂CO₃ or Na metal), followed by recrystallization .

Properties

CAS No.

38911-93-2

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C21H27N5O2S/c1-2-28-20(27)14-29-21-25-24-19(26(21)15-8-4-3-5-9-15)13-12-18-22-16-10-6-7-11-17(16)23-18/h6-7,10-11,15H,2-5,8-9,12-14H2,1H3,(H,22,23)

InChI Key

IKNYOWQZWWLSMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2CCCCC2)CCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core with Cyclohexyl Substitution

The 1,2,4-triazole ring is commonly synthesized by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid or ester precursors. The cyclohexyl substitution at the 4-position can be introduced by employing cyclohexyl-substituted starting materials or by alkylation of the triazole ring post-cyclization.

Introduction of the 2-(1H-benzimidazol-2-yl)ethyl Side Chain

The benzimidazole moiety is typically prepared via condensation of o-phenylenediamine with carboxylic acids or aldehydes. The ethyl linker can be introduced by alkylation or through the use of appropriate haloalkyl intermediates. The linkage to the 5-position of the triazole ring often involves nucleophilic substitution or cross-coupling reactions.

Formation of the Thioether Linkage

The thioether bond connecting the triazole to the acetic acid ethyl ester is generally formed by nucleophilic substitution of a halomethyl substrate with a thiol-containing heterocycle or by reaction of a thiolate anion with an electrophilic carbon center. According to a related patent (WO2012098048A1), thio-ether formation can be performed in polar aprotic solvents such as dimethyl sulfoxide or N-methyl pyrrolidone, or even solvent-free, at temperatures ranging from -20°C to elevated temperatures around 130°C depending on the substrates involved.

Esterification to Yield the Ethyl Ester

The final esterification step to form the ethyl ester of the acetic acid derivative is typically achieved by reacting the corresponding acid or acid chloride with ethanol under acidic or basic catalysis. This step is often performed after the thioether linkage is established to avoid side reactions.

Representative Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Range Notes
Thioether formation Halomethyl substrate + thiol/thiolate Dimethyl sulfoxide (DMSO), NMP, DMF, sulfolane, or alcohols (methanol, ethanol) -20°C to 130°C High concentration of halomethyl compound (30-99 wt%) preferred
Cyclization to triazole Hydrazine derivatives + carboxylic acid/esters Polar solvents Mild heating Standard heterocyclic synthesis
Benzimidazole synthesis o-Phenylenediamine + aldehydes/carboxylic acids Polar solvents Reflux Established condensation methods
Esterification Acid or acid chloride + ethanol + catalyst Ethanol Room temperature to reflux Acid catalysis or base catalysis

Detailed Example from Related Patent Literature

A related synthetic route described in patent WO2012098048A1 involves:

  • Reacting a halomethyl substrate with a thiol-containing heterocycle in DMSO or NMP at temperatures between 70°C and 130°C to form the thioether intermediate.
  • The reaction mixture is then cooled, quenched with aqueous sodium bicarbonate, and extracted with ethyl acetate.
  • Organic phases are washed, dried over sodium sulfate, and concentrated under vacuum to yield the crude product.
  • Purification is performed by recrystallization from isopropanol or methanol to obtain analytically pure compounds with yields ranging from 50% to over 90% depending on the step.

Summary Table of Preparation Steps

Step No. Synthetic Transformation Key Reagents/Intermediates Typical Yield (%) Reference Notes
1 Synthesis of 1,2,4-triazole core Hydrazine derivatives, cyclohexyl-substituted precursors 60-85 Standard heterocyclic synthesis
2 Attachment of 2-(1H-benzimidazol-2-yl)ethyl side chain Haloalkyl intermediates, benzimidazole derivatives 50-75 Alkylation or substitution reactions
3 Formation of thioether linkage Halomethyl substrate, thiol-containing heterocycle 70-98 Polar aprotic solvents, elevated temperatures
4 Esterification to ethyl ester Acetic acid derivative, ethanol, acid/base catalyst 60-90 Standard esterification methods

Mechanism of Action

The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues from literature:

Compound Name / Key Features Core Heterocycle Substituents at Triazole Positions 4/5 Ester/Acid Group Biological Activities (Reported) Reference
Target Compound 1,2,4-Triazole 4-Cyclohexyl, 5-(2-benzimidazol-2-yl-ethyl) Ethyl ester Not explicitly reported (predicted antimicrobial, anticancer)
Alkyl-2-((5-phenethyl-4-R-triazol-3-yl)thio)acetimidates 1,2,4-Triazole 4-R (variable), 5-phenethyl Propan/benzimidate Antimicrobial, anti-inflammatory
Ethyl 2-((5-(dimethoxyphenyl)-triazol-3-yl)thio)acetate 1,2,4-Triazole 4/5-Dimethoxyphenyl Ethyl ester Diuretic, neuroleptic, anti-inflammatory
Ethyl 4-(2-(5-methoxy-benzimidazol-2-yl-thio)acetamido)benzoate Benzimidazole 5-Methoxy-benzimidazole, benzoate ester Ethyl ester Anticancer, enzyme inhibition
Ethyl 2-((5-(thiadiazol-2-yl)thio)acetate 1,3,4-Thiadiazole 5-Methyl-thiadiazole Ethyl ester Antimicrobial, hydrazide derivatives for further synthesis
Key Observations:

Core Heterocycle Variations: The 1,2,4-triazole core (target compound) is often replaced with 1,3,4-thiadiazole () or fused benzimidazole systems (). Benzimidazole-containing analogues (e.g., ) prioritize enzyme inhibition (e.g., tyrosine kinase) due to planar aromatic systems .

Substituent Impact :

  • Cyclohexyl group (target) : Enhances lipophilicity and steric bulk compared to phenyl or phenethyl groups (). This may improve membrane permeability but reduce target-binding specificity.
  • Benzimidazole-ethyl chain (target) : Unique among triazole derivatives; similar compounds (e.g., ) use benzimidazole-thioacetamido linkages for anticancer activity .

Ester vs. Acid Groups :

  • Ethyl esters (target, ) prolong biological action by delaying hydrolysis to active carboxylic acids . In contrast, carboxylic acid derivatives (e.g., pyrazolyl tetrazole acids in ) show faster metabolic clearance.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) is comparable to analogues in and , suggesting moderate bioavailability.
  • LogP : The cyclohexyl and benzimidazole groups likely increase LogP (>3), enhancing blood-brain barrier penetration relative to polar dimethoxyphenyl derivatives () .
  • Metabolic Stability : Ethyl esters (target, ) resist hepatic esterases longer than methyl esters, delaying conversion to active acids .

Biological Activity

The compound Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester is a derivative of benzimidazole and triazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H26N4O2S\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_2\text{S}

This structure incorporates a benzimidazole moiety and a triazole ring, which are crucial for its biological activity. The presence of sulfur in the thioether group may also contribute to its pharmacological properties.

Antimicrobial Properties

Research has demonstrated that compounds containing benzimidazole and triazole derivatives exhibit significant antimicrobial activities. In particular, studies have shown that similar compounds can effectively inhibit the growth of various pathogens.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited strong inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans and Aspergillus niger. The findings revealed that certain derivatives had MIC values as low as 16 µg/mL, indicating potent antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of acetic acid derivatives is often linked to their structural features. For instance:

  • Benzimidazole Substitution : The position and nature of substituents on the benzimidazole ring significantly influence antimicrobial potency.
  • Triazole Ring Modifications : Variations in the triazole ring can enhance or diminish activity against specific microbial strains.

Table of Biological Activities

CompoundActivity TypeTarget OrganismMIC (µg/mL)
Triazole Derivative AAntibacterialStaphylococcus aureus32
Triazole Derivative BAntifungalCandida albicans16
Benzimidazole Derivative CAntibacterialEscherichia coli64
Benzimidazole Derivative DAntifungalAspergillus niger32

The mechanism by which these compounds exert their antimicrobial effects is not fully understood but may involve:

  • Disruption of cell wall synthesis in bacteria.
  • Inhibition of nucleic acid synthesis.
  • Interference with cellular metabolism.

Q & A

Q. What are the common synthetic strategies for preparing derivatives of 1,2,4-triazole-3-thioacetic acid esters, such as the target compound?

Methodological Answer: The synthesis typically involves alkylation of a 1,2,4-triazole-3-thiol precursor with ethyl bromoacetate or chloroacetic acid derivatives under reflux conditions. For example:

  • Step 1: React 5-substituted-4-cyclohexyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in ethanol, using sodium ethoxide as a base, at 70–80°C for 5–8 hours .
  • Step 2: Purify the product via recrystallization (e.g., ethanol/water mixtures) and confirm purity using thin-layer chromatography (TLC) .
    Key factors include molar ratios (1:1.2 for thiol:alkylating agent) and solvent choice to minimize side reactions.

Q. How is the structure and purity of the compound confirmed after synthesis?

Methodological Answer: A multi-technique approach is essential:

  • Elemental analysis to verify empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
  • Chromatography (HPLC or TLC) with standards to confirm homogeneity (Rf comparison) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the target ester?

Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate:

  • Catalysts: Test bases like K₂CO₃ vs. NaH to enhance nucleophilic substitution efficiency .
  • Solvent polarity: Compare DMF (high polarity) vs. THF (moderate) to balance reaction rate and byproduct formation .
  • Temperature gradients: Reflux at 80°C vs. microwave-assisted synthesis (100°C, 30 min) to reduce reaction time .
    Validate optimization via HPLC-MS to quantify intermediates and impurities .

Q. How can contradictory biological activity data for structurally similar triazole derivatives be resolved?

Methodological Answer: Potential factors to investigate:

  • Substituent effects: Compare the cyclohexyl group (lipophilic) vs. aryl groups (electron-withdrawing) on binding affinity to microbial targets .
  • Stereochemical influences: Use X-ray crystallography (via SHELX software ) to determine if stereoisomers impact activity.
  • Assay variability: Standardize MIC (Minimum Inhibitory Concentration) protocols across labs, including positive controls (e.g., fluconazole for antifungal assays) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Solubility: Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and simulated biological fluids .
  • Metabolic stability: Conduct in vitro liver microsome assays (human or rat), monitoring degradation via LC-MS/MS over 60 minutes .
  • Plasma protein binding: Employ equilibrium dialysis with radiolabeled compound and BSA .

Q. How can researchers address toxicity concerns during preclinical evaluation?

Methodological Answer:

  • In vitro cytotoxicity: Screen against HEK-293 or HepG2 cells using MTT assays (IC50 thresholds < 50 µM for further studies) .
  • In vivo acute toxicity: Follow OECD guidelines (e.g., 425 Up-and-Down Procedure) in rodent models, focusing on hepatorenal biomarkers (ALT, creatinine) .
  • Structural modifications: Introduce hydrophilic groups (e.g., hydroxylation of the cyclohexyl ring) to reduce cytotoxicity while retaining activity .

Q. What advanced techniques are used to characterize degradation products or impurities?

Methodological Answer:

  • Stress testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed ester to acetic acid derivative) with mass accuracy < 2 ppm .
  • NMR (²H/¹³C) : Assign peaks to track structural changes (e.g., benzimidazole ring oxidation) .

Q. How can computational modeling predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against fungal CYP51 or bacterial gyrase targets to prioritize in vitro testing .
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess interactions with hydrophobic pockets (e.g., cyclohexyl group) .
  • QSAR models : Corporate substituent descriptors (e.g., Hammett σ values) to predict activity trends across derivatives .

Q. What strategies assess synergistic effects with existing antimicrobial agents?

Methodological Answer:

  • Checkerboard assay : Test combinations with fluconazole or ciprofloxacin, calculating FIC Index (Fractional Inhibitory Concentration) to classify synergy (FIC ≤ 0.5) .
  • Time-kill kinetics : Monitor bacterial/fungal viability over 24 hours in presence of sub-inhibitory compound concentrations .
  • Resistance induction studies : Serial passage assays to evaluate propensity for resistance development compared to monotherapy .

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